![molecular formula C17H26N4O2 B2450954 N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide CAS No. 1210867-25-6](/img/structure/B2450954.png)
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide, also known as PF-04991532, is a small molecule inhibitor that has been synthesized for scientific research purposes. This compound has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on pyrimidinone and oxazinone derivatives, as well as their fusion with thiophene rings, has shown that these compounds possess significant antimicrobial activities. These studies typically involve the synthesis of various derivatives to test against bacterial and fungal strains, comparing their efficacy to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer Activity
Compounds with pyrimidin-4-yl and piperidinyl components have been explored for their anticancer properties. The synthesis and evaluation of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, which are critical in the development of anticancer agents (Kambappa et al., 2017).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from various chemical backbones, including pyrimidine, have been synthesized and shown to possess anti-inflammatory and analgesic activities. These activities are crucial for the development of new therapeutic agents to manage pain and inflammation (Abu‐Hashem et al., 2020).
Antituberculosis Activity
Thiazole-aminopiperidine hybrids have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds represent a promising approach to treating tuberculosis by inhibiting a key enzyme necessary for the bacteria's replication (Jeankumar et al., 2013).
Vascular Smooth Muscle Cell Function
Studies on compounds affecting vascular smooth muscle cell (SMC) proliferation and migration have implications for treating occlusive vascular diseases. Certain pyrazolopyrimidine derivatives have shown to inhibit these cellular functions, which could be beneficial in preventing neointima formation after arterial injury, a common issue in cardiovascular diseases (Peyton et al., 2011).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with similar structures have been found to be atp-competitive inhibitors, interacting with their targets to inhibit their function .
Biochemical Pathways
Compounds with similar structures have been found to play a role in the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which is involved in regulating growth and survival in cells.
Pharmacokinetics
It’s worth noting that compounds with similar structures have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Compounds with similar structures have been found to modulate biomarkers of signaling through their targets in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Propriétés
IUPAC Name |
N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(14-6-2-3-7-14)18-8-11-23-16-12-15(19-13-20-16)21-9-4-1-5-10-21/h12-14H,1-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJMWFJPVIDZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.